Phenol, 2-((pentylamino)methyl)- is an organic compound characterized by a phenolic structure with a pentylamino group attached through a methylene bridge. This compound is of interest in various fields, including medicinal chemistry, materials science, and organic synthesis. Its molecular formula is with a molecular weight of approximately 193.28 g/mol. The compound is classified under phenols and amines, which are important classes of organic compounds known for their diverse chemical reactivity and biological activity.
The synthesis of Phenol, 2-((pentylamino)methyl)- typically involves the nucleophilic aromatic substitution reaction between phenol and pentylamine. This reaction can be facilitated by using a suitable catalyst under controlled temperature and pressure conditions.
The molecular structure of Phenol, 2-((pentylamino)methyl)- includes a phenolic ring with a pentylamino group attached to the second carbon atom of the ring via a methylene (-CH2-) group.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 193.28 g/mol |
IUPAC Name | 2-((pentylamino)methyl)phenol |
InChI | InChI=1S/C12H19NO/c1-2-3-6-9-13-10-11-7-4-5-8-12(11)14/h4-5,7-8,13-14H,2-3,6,9-10H2,1H3 |
InChI Key | YPAQYHCBPYDPLY-UHFFFAOYSA-N |
Canonical SMILES | CCCCCNCC1=CC=CC=C1O |
Phenol, 2-((pentylamino)methyl)- can undergo several types of chemical reactions:
Reaction Type | Reagents |
---|---|
Oxidation | Potassium permanganate, chromic acid |
Reduction | Sodium borohydride |
Substitution | Bromine, nitric acid |
The mechanism of action for Phenol, 2-((pentylamino)methyl)- involves its interaction with biological targets:
The compound exhibits typical physical properties associated with phenolic compounds:
The chemical properties include:
Phenol, 2-((pentylamino)methyl)- has several applications across different scientific domains:
This comprehensive overview highlights the significance of Phenol, 2-((pentylamino)methyl)-, emphasizing its synthesis methods, structural characteristics, chemical reactivity, mechanisms of action, properties, and diverse applications in scientific research and industry.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5